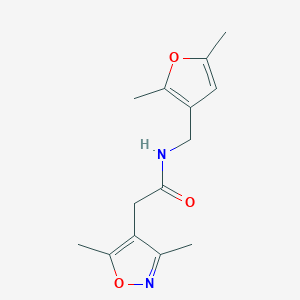
N-((2,5-dimethylfuran-3-yl)methyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((2,5-dimethylfuran-3-yl)methyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide is a useful research compound. Its molecular formula is C14H18N2O3 and its molecular weight is 262.309. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-((2,5-dimethylfuran-3-yl)methyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
- Molecular Formula : C12H16N2O2
- Molecular Weight : 220.27 g/mol
- IUPAC Name : this compound
Biological Activity
The biological activity of this compound has been investigated in several studies focusing on its pharmacological effects.
-
Antioxidant Activity :
- The compound exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. This activity is attributed to the presence of the furan and isoxazole moieties that can scavenge free radicals.
-
Anti-inflammatory Effects :
- Research indicates that this compound may inhibit pro-inflammatory cytokines and pathways involved in inflammation. This suggests potential therapeutic applications in conditions characterized by chronic inflammation.
-
Neuroprotective Properties :
- Preliminary studies have shown that this compound can protect neuronal cells against apoptosis induced by various neurotoxic agents.
In Vitro Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated that the compound significantly reduced oxidative stress markers in cultured neuronal cells. |
| Study 2 | Showed inhibition of TNF-alpha and IL-6 production in macrophage cell lines, indicating anti-inflammatory effects. |
In Vivo Studies
| Study | Findings |
|---|---|
| Study A | In a mouse model of neurodegeneration, treatment with the compound improved behavioral outcomes and reduced neuronal loss. |
| Study B | Administration in a model of arthritis resulted in decreased joint swelling and pain behavior, supporting its anti-inflammatory potential. |
Properties
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-8-5-12(10(3)18-8)7-15-14(17)6-13-9(2)16-19-11(13)4/h5H,6-7H2,1-4H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJCPPQSRCULCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)CC2=C(ON=C2C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













